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Compound of Interest

Compound Name: Drisapersen

Cat. No.: B13920748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Drisapersen, an antisense

oligonucleotide designed to induce exon 51 skipping in the dystrophin pre-mRNA. The

document details the precise nucleotide sequences of both Drisapersen and its binding site on

exon 51 of the human dystrophin gene, summarizes key quantitative data from clinical

evaluations, and provides detailed experimental protocols for assessing its efficacy.

Visualizations of the mechanism of action and experimental workflows are included to facilitate

a comprehensive understanding of this therapeutic approach for Duchenne muscular dystrophy

(DMD).

Core Sequences: Drisapersen and the Human
Dystrophin Exon 51
A thorough understanding of the interaction between Drisapersen and its target requires

precise knowledge of their respective nucleotide sequences.

Drisapersen Sequence: Drisapersen is a 20-mer 2'-O-methyl phosphorothioate antisense

oligonucleotide.[1] Its sequence is: 5'-UCA AGG AAG AUG GCA UUU CU-3'[1]

Human Dystrophin Gene Exon 51 Sequence: The binding of Drisapersen occurs within exon

51 of the human dystrophin gene. The nucleotide sequence of exon 51 is crucial for

understanding the specificity of this interaction. The sequence of exon 51 is as follows:
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5'-GAAGGAAGGA TGAAGTTTAT ATAGCAGCAG AACCACCATT CATTCCTGAA

GTTTCTGCTT AAGAAATTTG AAGAGCTGTA GAAGAAGAAA GAATGGCTTC CTTTAATGAT

ATTTTCAAGC CTAAAGATGC ATCTCTCTTT GATTTTCTAA AAGCACCTAA CATTCCTTCC

CCACCAACAA AATGCAAGCA GAATGTGTTG CTAAATGAAG AATTTGAAAA TCAAAGCTAA

GATCCAAGAA CTT-3'

Drisapersen Binding Site on Exon 51: Drisapersen targets a specific region within exon 51,

sterically hindering the binding of splicing factors and leading to the exclusion of this exon from

the mature mRNA.[2] The binding site corresponds to nucleotides +68 to +87 of exon 51.[2]

Binding Site Sequence: 5'-AGAAAUUUGAAGAGCUGUAG-3'

Quantitative Data Summary
The efficacy of Drisapersen in promoting exon 51 skipping and its impact on functional

outcomes have been evaluated in several clinical trials. The following table summarizes key

quantitative findings.
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Parameter Dosage Result Study Reference

Exon 51 Skipping (in

vitro)
100 nM

50% of transcripts

showed exon 51

skipping.

[3]

Dystrophin-Positive

Fibers
2.0-6.0 mg/kg/week

Increase in the mean

number of dystrophin-

positive fibers by 56-

100% from baseline.

[3]

Dystrophin Expression
0.8 mg (single i.m.

injection)

Restoration of

dystrophin expression

to 10% of normal

levels in 3 of 4

patients.

[3]

Change in 6-Minute

Walk Distance

(6MWD)

6 mg/kg/week

Mean increase of 31.5

m from baseline at

week 25.[4]

DEMAND II Study[4]

Change in 6-Minute

Walk Distance

(6MWD)

6 mg/kg/week

Treatment difference

of 27.1 m compared to

placebo at week 24

(p=0.069).[5]

Phase 2 Trial[5]

Pooled 6MWD

Analysis (Week 48)
6 mg/kg

Treatment effect of

31.3 meters (p < 0.01)

in patients with

baseline 6MWD

between 313m and

419m.[6]

Pooled Analysis of 3

Studies[6]

Long-term 6MWD

Change (Week 177)

6 mg/kg/week

(intermittent)

Median improvement

of 8 meters from

baseline in all subjects

able to perform the

test.[7]

Open-Label Extension

Study[7]
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Experimental Protocols
The assessment of Drisapersen's activity relies on a series of well-defined molecular and

cellular biology techniques. Detailed methodologies for key experiments are provided below.

In Vitro Splicing Assay for Exon Skipping
This assay is fundamental to demonstrating the direct effect of an antisense oligonucleotide on

pre-mRNA splicing in a cell-free system.

Objective: To determine if Drisapersen can induce the skipping of exon 51 from a dystrophin

pre-mRNA transcript in vitro.

Materials:

HeLa cell nuclear extract

In vitro transcription system (e.g., T7 RNA polymerase)

Linearized DNA template containing dystrophin exon 51 and flanking intronic sequences

Radiolabeled nucleotides (e.g., [α-³²P]UTP)

Drisapersen oligonucleotide

Splicing reaction buffer

Proteinase K

Phenol:chloroform:isoamyl alcohol

Ethanol

Denaturing polyacrylamide gel

Autoradiography film or phosphorimager

Protocol:
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Prepare Radiolabeled Pre-mRNA: Synthesize a radiolabeled pre-mRNA transcript containing

exon 51 and its flanking introns using an in vitro transcription system with a linearized DNA

template and [α-³²P]UTP. Purify the transcript.

Set up Splicing Reactions: In separate reaction tubes, combine HeLa cell nuclear extract,

splicing buffer, and the radiolabeled pre-mRNA. For the experimental condition, add

Drisapersen to the desired final concentration. Include a negative control reaction without

Drisapersen.

Incubation: Incubate the reactions at 30°C for a specified time course (e.g., 0, 30, 60, 120

minutes) to allow splicing to occur.

Stop Reaction and Protein Digestion: Stop the reactions by adding a solution containing

Proteinase K and incubate at 37°C to digest proteins.

RNA Extraction: Extract the RNA from the reaction mixture using phenol:chloroform:isoamyl

alcohol, followed by ethanol precipitation to purify the RNA products.

Gel Electrophoresis: Resuspend the RNA pellets in a loading buffer and separate the splicing

products on a denaturing polyacrylamide gel.

Visualization: Dry the gel and expose it to autoradiography film or a phosphorimager screen

to visualize the radiolabeled RNA species. The presence of a smaller RNA band

corresponding to the size of the transcript with exon 51 skipped indicates successful exon

skipping induced by Drisapersen.

RT-PCR Analysis of Exon 51 Skipping in Patient Cells
This method is used to detect and quantify the extent of exon 51 skipping at the mRNA level in

cells from Duchenne muscular dystrophy patients.

Objective: To measure the percentage of dystrophin mRNA transcripts that have exon 51

skipped following treatment of patient-derived cells with Drisapersen.

Materials:

DMD patient-derived myoblasts or fibroblasts
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Cell culture reagents

Drisapersen oligonucleotide

RNA extraction kit

Reverse transcriptase and reagents for cDNA synthesis

PCR primers flanking exon 51 (forward primer in a preceding exon, reverse primer in a

subsequent exon)

Taq DNA polymerase and PCR reagents

Agarose gel electrophoresis system

Gel documentation system

Optional: Quantitative PCR (qPCR) or digital droplet PCR (ddPCR) system for more precise

quantification.

Protocol:

Cell Culture and Treatment: Culture DMD patient-derived cells under appropriate conditions.

Treat the cells with varying concentrations of Drisapersen for a specified duration (e.g., 24-

72 hours). Include an untreated control.

RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA extraction kit,

following the manufacturer's instructions.

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse

transcriptase enzyme and random hexamers or oligo(dT) primers.

PCR Amplification: Perform PCR using primers that flank exon 51. The forward primer

should be located in an upstream exon (e.g., exon 49 or 50) and the reverse primer in a

downstream exon (e.g., exon 52 or 53).

Agarose Gel Electrophoresis: Separate the PCR products on an agarose gel. Two bands are

expected in the treated samples: a larger band representing the unskipped transcript
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(containing exon 51) and a smaller band representing the skipped transcript (lacking exon

51). The untreated control should primarily show the unskipped band.

Quantification: Quantify the intensity of the bands using a gel documentation system and

software. The percentage of exon skipping can be calculated as: (Intensity of skipped band /

(Intensity of skipped band + Intensity of unskipped band)) * 100. For more accurate

quantification, qPCR or ddPCR with probes specific for the skipped and unskipped junctions

can be employed.[8]

Western Blot for Dystrophin Protein Detection
This technique is used to assess the restoration of dystrophin protein expression in muscle

cells or tissue after treatment with Drisapersen.

Objective: To detect and quantify the amount of truncated, yet functional, dystrophin protein

produced as a result of exon 51 skipping.

Materials:

Muscle biopsy samples or cultured muscle cells (treated and untreated)

Protein lysis buffer

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels (low percentage acrylamide, e.g., 3-8% Tris-Acetate, to resolve the large

dystrophin protein)

Western blot transfer system

Nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody against dystrophin (e.g., targeting the C-terminus)

Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye
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Chemiluminescent substrate or fluorescence imaging system

Loading control antibody (e.g., anti-vinculin or anti-α-actinin)

Protocol:

Protein Extraction: Homogenize muscle tissue or lyse cultured cells in a suitable lysis buffer

containing protease inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a protein

quantification assay.

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by

size on a low-percentage SDS-PAGE gel. Include a positive control (e.g., lysate from healthy

muscle tissue) and a negative control (lysate from untreated DMD patient tissue).

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody

binding.

Antibody Incubation: Incubate the membrane with a primary antibody specific for the

dystrophin protein. Following washes, incubate with a compatible secondary antibody. Also,

probe for a loading control protein to ensure equal protein loading across lanes.

Detection: Detect the protein bands using a chemiluminescent substrate and imaging system

or a fluorescence scanner. The presence of a band at the expected molecular weight for the

truncated dystrophin protein in the treated samples indicates successful protein restoration.

Quantification: Quantify the intensity of the dystrophin band relative to the loading control

and normalize to the positive control to estimate the percentage of dystrophin restoration.

Visualizations
Mechanism of Action of Drisapersen
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The following diagram illustrates the molecular mechanism by which Drisapersen induces the

skipping of exon 51 in the dystrophin pre-mRNA.

Dystrophin Pre-mRNA

Splicing Process

Normal Splicing

Drisapersen-Mediated Splicing

Exon 50 Intron 50 Exon 51 Intron 51

Exon 50

Exon 52

Exon 50

Exon 51 Mature mRNA
(Out-of-Frame)

Exon 52

Exon 52

Mature mRNA
(In-Frame, Truncated)

Drisapersen Binds to Exon 51
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Click to download full resolution via product page

Caption: Mechanism of Drisapersen-induced exon 51 skipping.

Experimental Workflow for Efficacy Assessment
The following diagram outlines the typical experimental workflow to evaluate the efficacy of

Drisapersen in a preclinical or clinical setting.

DMD Patient Cells or
Muscle Biopsy

Treatment with Drisapersen Untreated Control

RNA Extraction Protein Extraction

cDNA Synthesis Western Blot for
Dystrophin Protein

RT-PCR for Exon 51 Skipping

Quantification of
Exon Skipping (%)

Quantification of
Dystrophin Restoration (%)
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Caption: Workflow for assessing Drisapersen's efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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